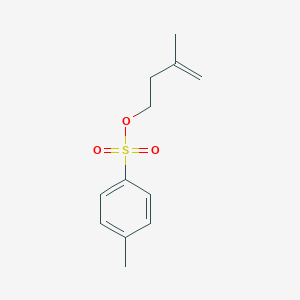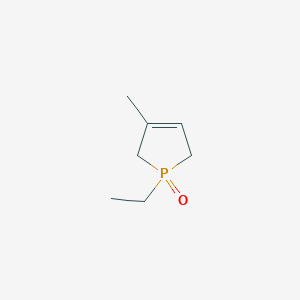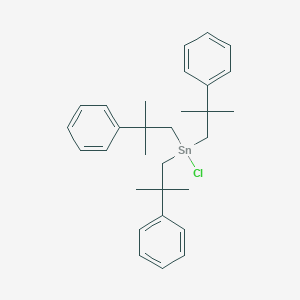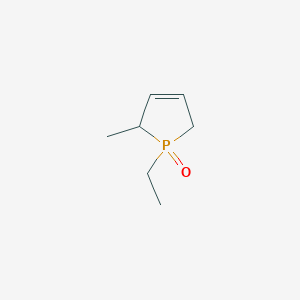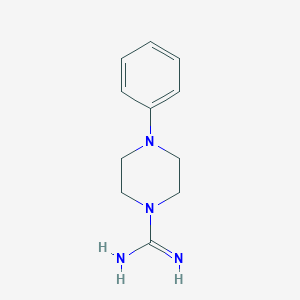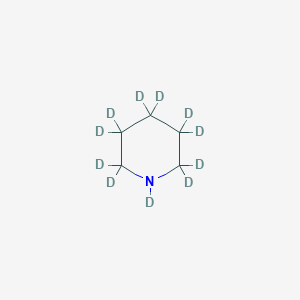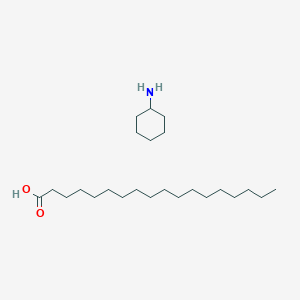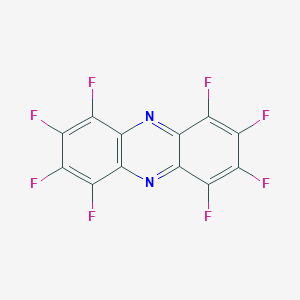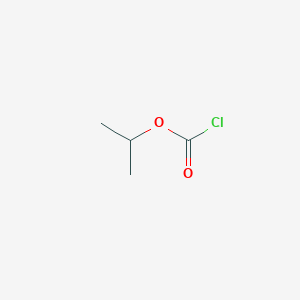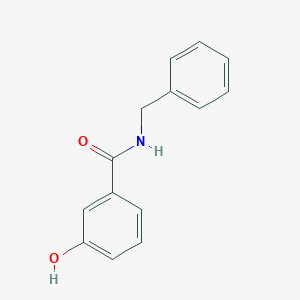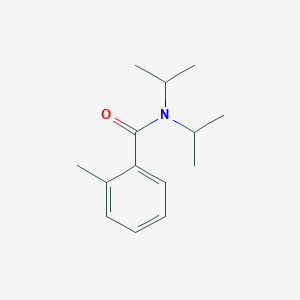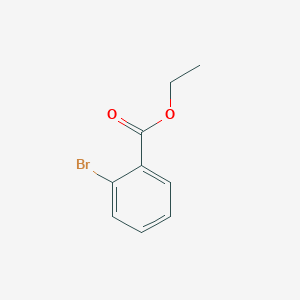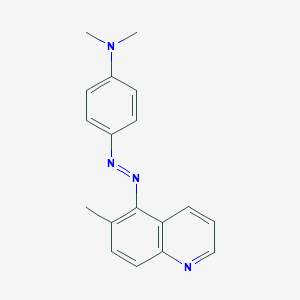
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.
Mecanismo De Acción
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline binds to specific amino acid residues in proteins and other cellular components.
Efectos Bioquímicos Y Fisiológicos
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels. For example, the binding of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline to actin filaments can alter their dynamics and affect cellular motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline. Another area of interest is the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.
Métodos De Síntesis
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline.
Aplicaciones Científicas De Investigación
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has also been used to label proteins and study their localization and trafficking within cells.
Propiedades
Número CAS |
17400-70-3 |
|---|---|
Nombre del producto |
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline |
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
Clave InChI |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Sinónimos |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



